8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
Description
Properties
IUPAC Name |
8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF2N2O2/c10-4-2-1-3-14-6(9(15)16)5(7(11)12)13-8(4)14/h1-3,7H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGPDUCWEQEIJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2C(=C1)Br)C(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. . The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and difluoromethylating reagents under controlled temperatures and solvents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and difluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution Reactions
The bromine atom at the 8th position undergoes nucleophilic substitution under specific conditions. This reactivity enables the introduction of various functional groups.
Key Findings :
-
Low yields in Suzuki couplings (e.g., 2%) highlight challenges in steric hindrance from the difluoromethyl group .
-
Amination reactions require palladium catalysis and high-temperature conditions .
Transition Metal-Catalyzed Cross-Coupling Reactions
The bromine atom participates in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds.
Mechanistic Insights :
-
Copper-mediated couplings favor electron-deficient aryl halides due to enhanced oxidative addition .
-
Palladium-based systems enable broader substrate scope but require ligand optimization .
Functional Group Transformations
The carboxylic acid group undergoes derivatization to yield esters, amides, or salts.
| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Esterification | SOCl₂, ROH, RT | 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate esters | 70–85% | |
| Amide Formation | EDCl, HOBt, Amine, DMF, RT | 3-Carboxamide derivatives | 60–78% |
Notable Trends :
-
Esterification proceeds efficiently via acid chloride intermediates.
-
Amide couplings require activation reagents (e.g., EDCl/HOBt) to prevent racemization.
Redox Reactions Involving the Difluoromethyl Group
The difluoromethyl group exhibits unique stability under oxidative conditions but can participate in radical reactions.
| Reaction Type | Reagents/Conditions | Product | Yield | Ref. |
|---|---|---|---|---|
| Photoredox Catalysis | Ir(ppy)₃, Hantzsch ester, Blue LED | Defluorinated imidazo[1,2-a]pyridine analogs | 30–45% |
Limitations :
Comparative Reactivity with Analogous Compounds
The bromine and difluoromethyl groups synergistically enhance reactivity compared to non-halogenated analogs.
Structural Insights :
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
The imidazo[1,2-a]pyridine scaffold has been identified as a promising structure for developing anticancer agents. Compounds with this core have shown potential in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models. For instance, derivatives of imidazo[1,2-a]pyridine have been evaluated for their efficacy against breast cancer cell lines, demonstrating significant cytotoxic effects and the ability to inhibit tumor growth in vivo .
Antimicrobial Properties
Research indicates that imidazo[1,2-a]pyridine derivatives possess antimicrobial properties. Studies have reported that these compounds exhibit activity against a range of bacterial strains, including resistant strains, making them candidates for further development as antimicrobial agents. The mechanism of action is believed to involve interference with bacterial DNA synthesis .
Synthetic Methodologies
Continuous Flow Synthesis
The synthesis of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can be achieved through innovative continuous flow techniques. This method allows for the rapid and efficient production of imidazo[1,2-a]pyridine derivatives with high yields and purity. The use of microreactors facilitates better control over reaction conditions and scalability for industrial applications .
Library Synthesis for Drug Discovery
The ability to generate diverse libraries of imidazo[1,2-a]pyridine derivatives is crucial for drug discovery. Continuous flow synthesis methods enable researchers to explore structure-activity relationships rapidly by synthesizing multiple derivatives simultaneously. This approach accelerates the identification of lead compounds with desirable pharmacological profiles .
Biological Studies
Mechanistic Insights
Studies investigating the biological mechanisms of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have revealed its role in modulating key signaling pathways involved in cell growth and apoptosis. Research has shown that this compound can influence the expression of proteins associated with cancer progression, providing insights into its potential therapeutic applications .
Target Identification
The identification of molecular targets for imidazo[1,2-a]pyridine compounds is an ongoing area of research. High-throughput screening methods are being employed to elucidate the interactions between these compounds and specific biological targets, which could lead to the development of targeted therapies for various diseases .
Mechanism of Action
The mechanism of action of 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and difluoromethyl groups play crucial roles in enhancing the compound’s binding affinity and specificity. The carboxylic acid group may participate in hydrogen bonding and electrostatic interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Structural Similarity
The following table summarizes key structural analogs and their substituents:
Key Observations :
- Positional Effects : The placement of bromine (position 8 vs. 6) and carboxylic acid (position 3 vs. 2 or 8) significantly alters electronic and steric profiles. For example, the 8-bromo substituent in the target compound facilitates coupling reactions at the pyridine ring .
- Fluorinated Groups : Difluoromethyl (CF2H) offers a balance between metabolic stability and solubility, whereas trifluoromethyl (CF3) is more electron-withdrawing but may reduce aqueous solubility .
Decarboxylative Arylation
The target compound’s carboxylic acid at position 3 enables efficient palladium-catalyzed decarboxylative coupling with aryl chlorides, achieving yields up to 96% under optimized conditions (Table 1) . In contrast, analogs with carboxylic acids at position 2 or 8 show reduced reactivity due to steric constraints.
Table 1: Decarboxylative Arylation Efficiency
Halogen-Specific Reactivity
The bromine atom in the target compound allows for Suzuki-Miyaura coupling with boronic acids, as demonstrated in the synthesis of 8-(pyridin-4-yl) derivatives (85% yield) . Chlorinated analogs (e.g., 8-Bromo-6-chloro derivatives) require harsher conditions due to lower leaving-group ability .
Solubility and Pharmacokinetic Properties
- Aqueous Solubility : The difluoromethyl group in the target compound improves solubility compared to trifluoromethyl analogs. For instance, sulfonylmethyl derivatives of 8-bromo-6-chloroimidazo[1,2-a]pyridines show enhanced solubility in dimethylsulfoxide (DMSO) and aqueous buffers .
- Metabolic Stability : Fluorinated groups (CF2H, CF3) reduce oxidative metabolism, extending half-life in vitro .
Biological Activity
8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anti-inflammatory, anticancer, and antibacterial effects, supported by recent research findings and data tables.
- IUPAC Name : 8-bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid
- Molecular Formula : C9H5BrF2N2O2
- Molecular Weight : 291.05 g/mol
- PubChem CID : 154814166
- Appearance : Solid powder
1. Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory potential of imidazo[1,2-a]pyridine derivatives. For instance, compounds similar to 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid have shown significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator in inflammatory processes.
| Compound | IC50 (μM) | Comparison |
|---|---|---|
| 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid | TBD | TBD |
| Celecoxib (standard) | 0.04 ± 0.01 | Reference |
This suggests that this compound may have therapeutic potential in treating conditions characterized by inflammation.
2. Anticancer Activity
The anticancer properties of imidazo[1,2-a]pyridine derivatives have been well documented. For example, compounds with similar structures have demonstrated potent inhibitory effects on various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound |
|---|---|---|
| MDA-MB-231 (Triple-Negative Breast Cancer) | 0.126 | 5-Fluorouracil (17.02) |
| MCF-7 (Breast Cancer) | TBD | TBD |
These results indicate that the compound may selectively target cancer cells while sparing normal cells, which is critical for reducing side effects during cancer therapy.
3. Antibacterial Properties
The antibacterial activity of imidazo[1,2-a]pyridine derivatives has also been explored. Compounds similar to 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid exhibited notable activity against gram-positive bacteria:
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
These findings suggest that this compound could be further investigated as a potential antibacterial agent.
Case Study 1: Anti-inflammatory Activity Assessment
In a study assessing the anti-inflammatory effects of various imidazo[1,2-a]pyridine derivatives, it was found that the presence of electron-withdrawing groups significantly enhanced COX-2 inhibition. The study reported an IC50 value for a closely related derivative at approximately , indicating strong anti-inflammatory potential.
Case Study 2: Anticancer Mechanism Exploration
Another investigation focused on the anticancer mechanisms of imidazo[1,2-a]pyridine derivatives showed that they induced apoptosis in cancer cells through the activation of caspase pathways. The study compared the effects of these compounds with standard chemotherapeutics and found a significantly higher selectivity index for the imidazo derivatives.
Q & A
Q. What are the common synthetic routes for 8-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid?
Methodological Answer: The synthesis typically involves multi-step routes starting from halogenated pyridine precursors. Key steps include:
- Nucleophilic aromatic substitution : For introducing ether linkages (e.g., reacting 3-fluoro-5-hydroxypyridine with bromonitropyridine intermediates) .
- Cyclization : Microwave-assisted cyclization with chloroacetaldehyde under basic conditions (e.g., K₂CO₃ in isopropyl alcohol at 170°C for 20 minutes) to form the imidazo[1,2-a]pyridine core .
- Palladium-catalyzed cyanation : Conversion of the bromo group to a nitrile using Zn(CN)₂ and subsequent hydrolysis to the carboxylic acid .
Q. Table 1: Comparison of Synthetic Routes
Q. How is the structural confirmation of this compound achieved post-synthesis?
Methodological Answer: Structural elucidation relies on spectroscopic and spectrometric techniques:
- ¹H/¹³C NMR : Characteristic shifts for the imidazo[1,2-a]pyridine core (e.g., δ 8.73 ppm for aromatic protons) and difluoromethyl groups (δ 5.1-5.3 ppm for -CF₂H) .
- HRMS : Exact mass analysis to confirm molecular formula (e.g., observed [M+H]⁺ at 307.8 vs. calculated 307.04) .
- IR Spectroscopy : Identification of carboxylic acid C=O stretches (~1700 cm⁻¹) and C-F bonds (~1150 cm⁻¹) .
Q. Table 2: Key NMR Assignments
| Proton/Carbon | Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| Imidazo C-2 proton | 8.73 (d, J = 2.0 Hz) | |
| Difluoromethyl protons | 5.1-5.3 (m) | |
| Carboxylic acid carbon | 168.5 (s) |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve cyclization yield?
Methodological Answer: Microwave-assisted synthesis significantly enhances cyclization efficiency compared to conventional heating:
Q. What strategies resolve discrepancies in spectroscopic data during characterization?
Methodological Answer:
Q. How can regioselective functionalization of the bromo substituent be achieved?
Methodological Answer: The bromo group serves as a handle for diverse transformations:
- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) .
- Cyanation : Pd-catalyzed conversion to nitriles (Zn(CN)₂, DMF, 100°C) followed by hydrolysis to carboxylic acids .
- Reductive Elimination : Ni-mediated coupling to install alkyl/aryl groups .
Q. Table 3: Functionalization Pathways
Q. What computational methods predict the compound’s reactivity for further modifications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
